
2-Aminoguanidine;nickel(2+);dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoguanidine;nickel(2+);dinitrate is a coordination compound that combines 2-aminoguanidine, nickel(2+), and dinitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoguanidine;nickel(2+);dinitrate typically involves the reaction of 2-aminoguanidine with nickel(2+) salts in the presence of nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired coordination compound. For example, the reaction between aminoguanidine bicarbonate and nickel nitrate in an aqueous solution can yield the desired compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would typically include steps such as mixing, heating, and crystallization to obtain the pure compound. The use of automated reactors and precise control systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminoguanidine;nickel(2+);dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(2+) ion to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands around the nickel ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(3+) complexes, while reduction reactions can produce nickel(0) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
2-Aminoguanidine;nickel(2+);dinitrate has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other nickel-based coordination compounds and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents, particularly in the treatment of diseases involving metal ion imbalances.
Mechanism of Action
The mechanism of action of 2-aminoguanidine;nickel(2+);dinitrate involves the interaction of the nickel ion with various molecular targets. The nickel ion can coordinate with different ligands, forming stable complexes that can influence the reactivity and stability of the compound. The dinitrate ions play a role in stabilizing the overall structure and can participate in redox reactions, further modulating the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-aminoguanidine;nickel(2+);dinitrate include:
Aminoguanidine complexes with other metal ions: Such as copper(2+) and cobalt(2+) complexes, which have similar coordination properties.
Nickel complexes with different ligands: Such as nickel(2+) complexes with pyridine or bipyridine ligands, which exhibit different reactivity and stability profiles
Uniqueness
This compound is unique due to the specific combination of 2-aminoguanidine and dinitrate ligands with nickel(2+). This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
62501-13-7 |
|---|---|
Molecular Formula |
C2H12N10NiO6 |
Molecular Weight |
330.88 g/mol |
IUPAC Name |
2-aminoguanidine;nickel(2+);dinitrate |
InChI |
InChI=1S/2CH6N4.2NO3.Ni/c2*2-1(3)5-4;2*2-1(3)4;/h2*4H2,(H4,2,3,5);;;/q;;2*-1;+2 |
InChI Key |
FRWLMQFNLZWJHE-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)N.C(=NN)(N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


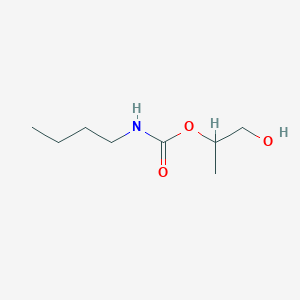
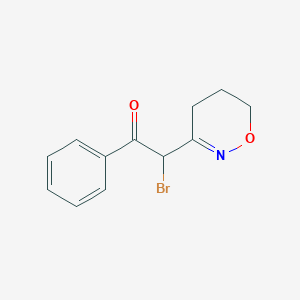
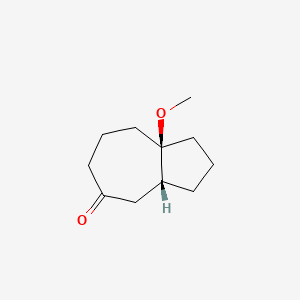
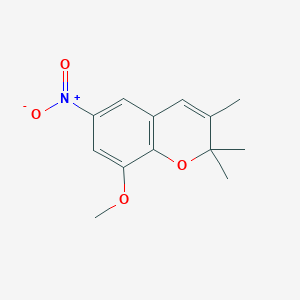


![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
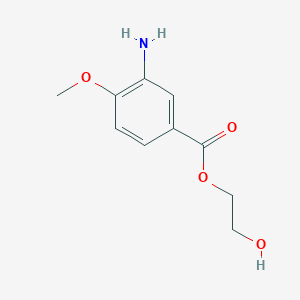

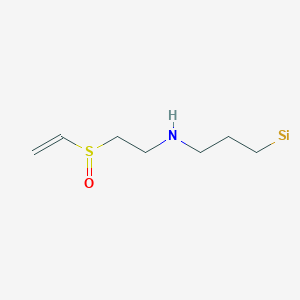
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
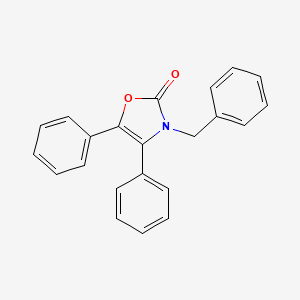
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
